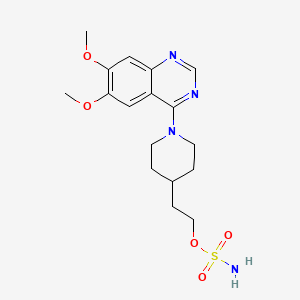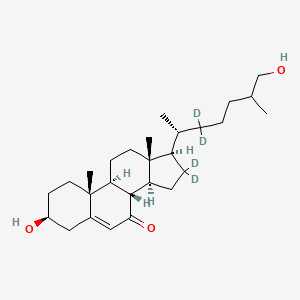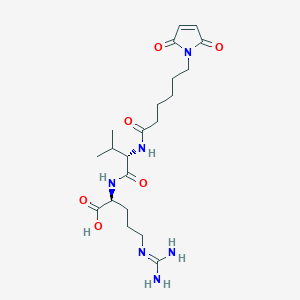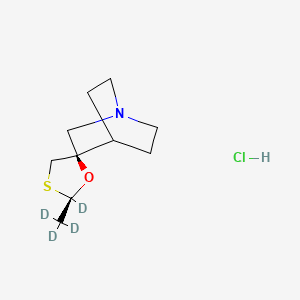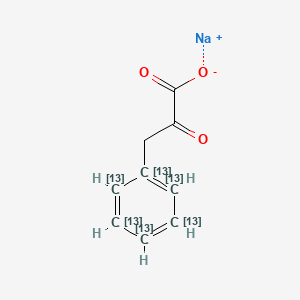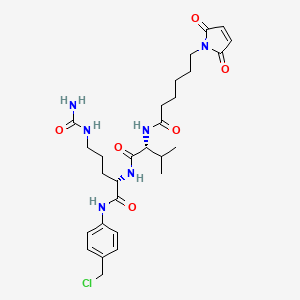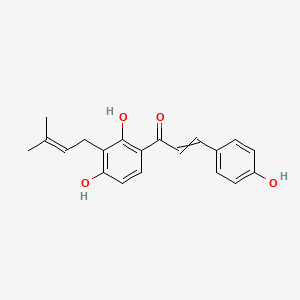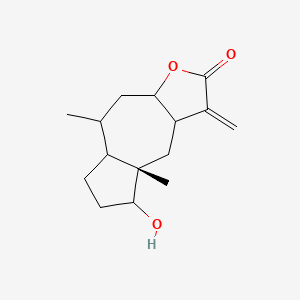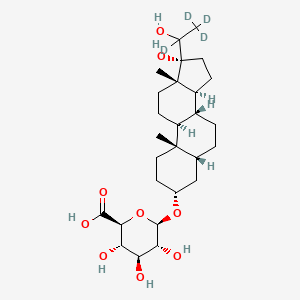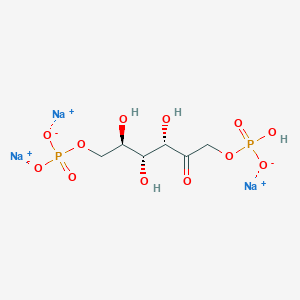
Fosfructose (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfructose (trisodium), also known as diphosphofructose trisodium, is a cytoprotective natural sugar phosphate. It is primarily used in scientific research for its potential therapeutic applications in cardiovascular ischemia, sickle cell anemia, and asthma. The compound stimulates anaerobic glycolysis, generating adenosine triphosphate under ischemic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fosfructose (trisodium) is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide, resulting in the formation of diphosphofructose. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of fosfructose (trisodium) involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to isolate the pure fosfructose (trisodium) product .
Analyse Des Réactions Chimiques
Types of Reactions: Fosfructose (trisodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert fosfructose (trisodium) into simpler sugar phosphates.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions include various sugar phosphates and their derivatives, which have different biological and chemical properties .
Applications De Recherche Scientifique
Fosfructose (trisodium) has a wide range of applications in scientific research:
Chemistry: It is used as a biochemical reagent in various assays and experiments to study metabolic pathways and enzyme activities.
Biology: The compound is used to investigate cellular metabolism, particularly under ischemic conditions, and to study the effects of anaerobic glycolysis.
Medicine: Fosfructose (trisodium) is explored for its potential therapeutic applications in treating cardiovascular diseases, sickle cell anemia, and asthma. It has shown promise in improving cellular energy metabolism and protecting tissues from ischemic damage.
Industry: The compound is used in the production of various biochemical products and as a research tool in the development of new drugs and therapies
Mécanisme D'action
Fosfructose (trisodium) exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps maintain cellular energy levels in tissues experiencing low oxygen supply. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further metabolize into pyruvate, producing additional adenosine triphosphate molecules. Additionally, fosfructose (trisodium) inhibits the generation of oxygen free radicals, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio, preventing the depletion of phosphorylated compounds in ischemic tissues .
Comparaison Avec Des Composés Similaires
Fructose-1,6-bisphosphate: Another phosphorylated form of fructose, used in similar metabolic studies.
Glucose-6-phosphate: A glucose derivative involved in glycolysis and other metabolic pathways.
Glyceraldehyde-3-phosphate: An intermediate in glycolysis and other metabolic processes.
Uniqueness of Fosfructose (trisodium): Fosfructose (trisodium) is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in ischemic conditions. Unlike other similar compounds, fosfructose (trisodium) has shown promise in protecting tissues from ischemic damage and improving cellular energy metabolism under low oxygen conditions .
Propriétés
Formule moléculaire |
C6H11Na3O12P2 |
|---|---|
Poids moléculaire |
406.06 g/mol |
Nom IUPAC |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1 |
Clé InChI |
CEHGLSKJDFICTB-PWVOXRODSA-K |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



